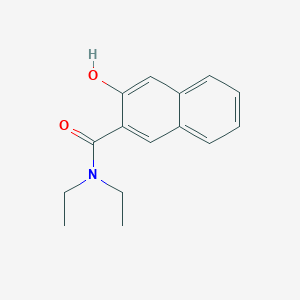

N,N-diethyl-3-hydroxy-2-naphthamide

Übersicht

Beschreibung

N,N-diethyl-3-hydroxy-2-naphthamide, also known as DEET, is a widely used insect repellent. It was first synthesized in 1953 by the United States Department of Agriculture (USDA) and has since become one of the most effective insect repellents on the market. DEET is a colorless to yellowish liquid with a slightly sweet odor and is used to repel a wide range of insects, including mosquitoes, ticks, fleas, and biting flies.

Wissenschaftliche Forschungsanwendungen

Organic Chemistry Applications

Diastereoisomeric Atropisomers Synthesis : The compound has been utilized in the synthesis of diastereoisomeric atropisomers, specifically in the creation of stable atropisomers from 2-substituted N,N-diethyl or N,N-diisopropyl 1-naphthamides (Bowles, Clayden, & Tomkinson, 1995).

Formation of Fusarubin Carbon Skeleton : Another research highlighted the preparation of a compound with a fusarubin carbon skeleton using N,N-diethyl-3-(2-hydroxypropyl)-1,4,5,6,8-pentamethoxy-2-naphthamide (Tanoue & Terada, 1992).

Biochemistry and Pharmacology

Interaction with DNA and Proteins : Research on N-hydroxy-1-naphthylamine, a related compound, has demonstrated its ability to react with nucleic acids and protein, forming covalently bound derivatives (Kadlubar, Miller, & Miller, 1978).

Neurofibrillary Tangles and Beta-Amyloid Plaques Localization : In Alzheimer's disease research, derivatives of N,N-diethyl-3-hydroxy-2-naphthamide have been used in conjunction with positron emission tomography to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living patients (Shoghi-Jadid et al., 2002).

Materials Science

Mercury Ions Sensing : The compound has been used to develop a fluorescent “turn-off” colorimetric sensor for Hg2+ ions in aqueous solution (Kanagaraj et al., 2014).

Catalysis in Organic Reactions : It has also been applied in the field of organic synthesis, such as in the enantioselective copper-catalyzed electrophilic dearomative azidation of β-naphthols (Wang et al., 2019).

Environmental Science

- Toxic Action in Plants : Research has been conducted to understand the mode of toxic action of N-phenyl-2-naphthylamine, a compound related to N,N-diethyl-3-hydroxy-2-naphthamide, in plants, indicating specific phytotoxic properties (Altenburger et al., 2006).

These research applications demonstrate the versatility of N,N-diethyl-3-hydroxy-2-naphthamide in various scientific fields, contributing to advancements in synthetic chemistry, biochemistry, materials science, and environmental science.

Organic Chemistry Applications

Diastereoisomeric Atropisomers Synthesis : The compound has been utilized in the synthesis of diastereoisomeric atropisomers, specifically in the creation of stable atropisomers from 2-substituted N,N-diethyl or N,N-diisopropyl 1-naphthamides (Bowles, Clayden, & Tomkinson, 1995).

Formation of Fusarubin Carbon Skeleton : Another research highlighted the preparation of a compound with a fusarubin carbon skeleton using N,N-diethyl-3-(2-hydroxypropyl)-1,4,5,6,8-pentamethoxy-2-naphthamide (Tanoue & Terada, 1992).

Biochemistry and Pharmacology

Interaction with DNA and Proteins : Research on N-hydroxy-1-naphthylamine, a related compound, has demonstrated its ability to react with nucleic acids and protein, forming covalently bound derivatives (Kadlubar, Miller, & Miller, 1978).

Neurofibrillary Tangles and Beta-Amyloid Plaques Localization : In Alzheimer's disease research, derivatives of N,N-diethyl-3-hydroxy-2-naphthamide have been used in conjunction with positron emission tomography to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living patients (Shoghi-Jadid et al., 2002).

Materials Science

Mercury Ions Sensing : The compound has been used to develop a fluorescent “turn-off” colorimetric sensor for Hg2+ ions in aqueous solution (Kanagaraj et al., 2014).

Catalysis in Organic Reactions : It has also been applied in the field of organic synthesis, such as in the enantioselective copper-catalyzed electrophilic dearomative azidation of β-naphthols (Wang et al., 2019).

Environmental Science

- Toxic Action in Plants : Research has been conducted to understand the mode of toxic action of N-phenyl-2-naphthylamine, a compound related to N,N-diethyl-3-hydroxy-2-naphthamide, in plants, indicating specific phytotoxic properties (Altenburger et al., 2006).

Eigenschaften

IUPAC Name |

N,N-diethyl-3-hydroxynaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-3-16(4-2)15(18)13-9-11-7-5-6-8-12(11)10-14(13)17/h5-10,17H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQMKOMJMKLPFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC2=CC=CC=C2C=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-3-hydroxynaphthalene-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{[4-(2,4-dimethylphenyl)-4-oxobutanoyl]amino}benzoate](/img/structure/B4989529.png)

![N-(4-chlorobenzyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4989543.png)

![4-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B4989554.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-iodobenzamide](/img/structure/B4989555.png)

![5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B4989562.png)

![2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4989568.png)

![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-chloro-4-ethoxybenzamide](/img/structure/B4989592.png)

![3-(1,3-benzodioxol-5-yl)-5-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4989607.png)